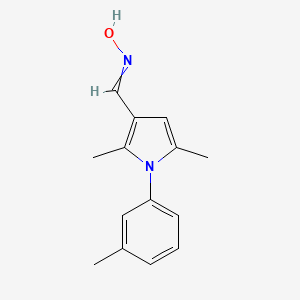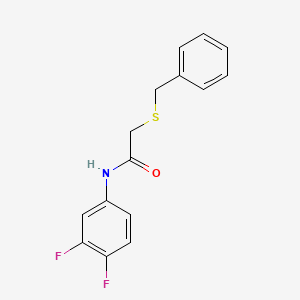![molecular formula C21H20FNO2 B5693722 N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline](/img/structure/B5693722.png)
N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline, also known as BMBFA, is a chemical compound that has gained attention in the scientific community for its potential use in drug development. BMBFA has been found to possess antitumor activity and has been studied for its mechanism of action and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of oxidative stress in cancer cells. This compound has been found to inhibit the activity of ribosomes, which are responsible for protein synthesis. This leads to the accumulation of misfolded proteins and the activation of the unfolded protein response, which can induce apoptosis in cancer cells. This compound has also been found to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells and lead to cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its antitumor activity, this compound has been found to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. This compound has also been found to have anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines. In animal studies, this compound has been found to have low toxicity and does not cause significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have low toxicity in animal studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline. One area of interest is the development of this compound derivatives with improved potency and selectivity for cancer cells. Another area of interest is the investigation of the mechanism of action of this compound and its potential use in combination with other cancer treatments. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline involves several steps and has been modified over the years to improve yield and purity. The most common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzyl bromide to form 4-(benzyloxy)-3-methoxybenzaldehyde. This intermediate is then reacted with 3-fluoroaniline in the presence of a catalyst to form this compound. The yield of this compound can be improved by optimizing reaction conditions and using high-performance liquid chromatography to purify the product.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has been studied for its potential use in cancer treatment. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies using mouse models have shown that this compound can inhibit tumor growth and improve survival rates.
Eigenschaften
IUPAC Name |
3-fluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2/c1-24-21-12-17(14-23-19-9-5-8-18(22)13-19)10-11-20(21)25-15-16-6-3-2-4-7-16/h2-13,23H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXIHUPBWNKMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC(=CC=C2)F)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

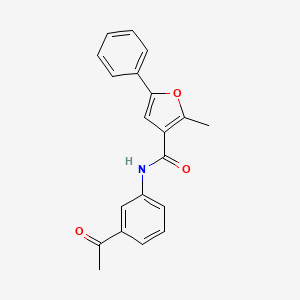
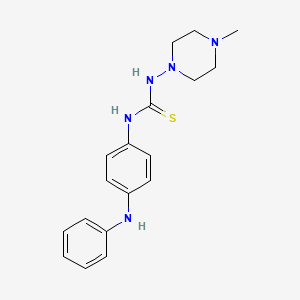
![3,4-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5693670.png)

![3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5693680.png)
![N'-(2-bromobenzylidene)-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5693689.png)
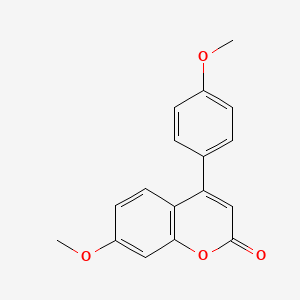
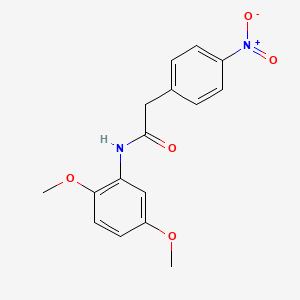
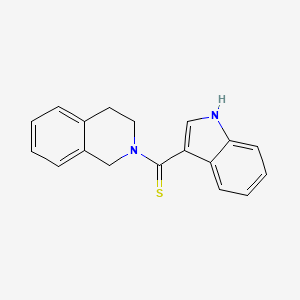
![5-[(cyclohexylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693724.png)
![6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5693728.png)
